molecular formula C12H10F3NO3 B3101173 2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 138621-65-5

2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B3101173
CAS RN: 138621-65-5
M. Wt: 273.21 g/mol
InChI Key: CFPKKCPREADDCE-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group derived from acetic acid where the hydroxyl group is replaced by an amine group . It also contains a trifluoro group, which consists of three fluorine atoms attached to a single carbon atom, and a methoxy group, which is a functional group with the formula -OCH3 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene ring, the trifluoroacetamide group, and the methoxy group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

As an acetamide derivative, this compound could potentially undergo various chemical reactions. For example, it might participate in nucleophilic substitution reactions or hydrolysis reactions. The trifluoro group might also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group could increase the compound’s stability and lipophilicity, while the acetamide group could contribute to its solubility in water .

Scientific Research Applications

Pharmaceutical Research

Indole derivatives, which include the compound , have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could be used in pharmaceutical research for the development of new drugs.

Neurological Research

The compound has potential applications in neurological research. For instance, it has been found that various fluorinated acetophenone derivatives bind to cholinesterase . Given that cholinesterase is associated with β-amyloid plaques and tau neurofibrillary tangles in Alzheimer’s disease , the compound could be used in research related to this disease.

Chemical Synthesis

The compound could be used in chemical synthesis. For example, it has been used in the synthesis of 3-amino-3-(3-methoxyphenyl)propanoic acid .

Therapeutic Research

The 1,3-diazole and its containing compounds show a lot of therapeutic activities . These activities include analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity . This suggests that the compound could be used in therapeutic research for the development of new treatments.

Safety and Hazards

Like all chemicals, this compound should be handled with care. The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

2,2,2-trifluoro-N-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(4-6)9(5-10(7)17)16-11(18)12(13,14)15/h2-4,9H,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPKKCPREADDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155426
Record name N-(2,3-Dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138621-65-5
Record name N-(2,3-Dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138621-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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COc1ccc2c(c1)C(NC(=O)C(F)(F)F)CC2O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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